N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide

Description

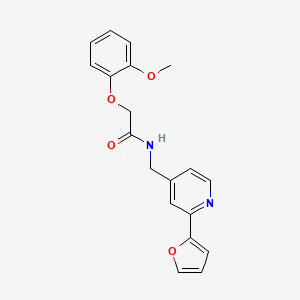

The compound N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide features a 2-(2-methoxyphenoxy)acetamide core linked to a pyridin-4-ylmethyl group substituted with a furan-2-yl moiety. The 2-methoxyphenoxy group is a common pharmacophore in bioactive molecules, often associated with anti-inflammatory, analgesic, or hypoglycemic activities . The furan and pyridine rings may enhance aromatic interactions or metabolic stability compared to aliphatic substituents .

Properties

IUPAC Name |

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-2-(2-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-23-17-5-2-3-6-18(17)25-13-19(22)21-12-14-8-9-20-15(11-14)16-7-4-10-24-16/h2-11H,12-13H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNGTZKZGOBWQGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NCC2=CC(=NC=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and enzyme inhibition. This article reviews its biological activity based on diverse research studies and findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

It contains a furan ring, a pyridine moiety, and a methoxyphenoxy group, which are known to contribute to its biological properties.

Antimicrobial Activity

Research has indicated that compounds containing furan and pyridine derivatives exhibit significant antimicrobial activity. For instance:

- Antibacterial Efficacy : A study highlighted that derivatives of furan displayed potent antibacterial effects against both gram-positive and gram-negative bacteria, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 64 µg/mL for certain derivatives .

- Mechanism of Action : The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways, which is common among compounds with similar structural features .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

- Cell Line Studies : In vitro studies demonstrated that the compound exhibited cytotoxic effects against several cancer cell lines. Notably, it showed a GI50 (growth inhibition 50%) value of 10 nM against the CCRF-CEM leukemia cell line, indicating strong antitumor activity .

- Selectivity : The compound's selectivity over normal cells suggests a favorable therapeutic index, making it a candidate for further development in cancer therapy .

Enzyme Inhibition

This compound has also been investigated for its enzyme inhibitory properties:

- Inhibition of Human Carbonic Anhydrase : Some derivatives have shown promising results in inhibiting human carbonic anhydrases (hCAs), which are implicated in various physiological processes and diseases. One study reported an IC50 value of 0.14 nM for a related furan derivative against hCA I, suggesting that modifications to the core structure could enhance potency against these enzymes .

Case Studies

-

Study on Antibacterial Activity :

- Objective : To evaluate the antibacterial efficacy of furan derivatives.

- Findings : Compounds exhibited MIC values ranging from 64 µg/mL to 128 µg/mL against tested strains.

- : The study supports the potential use of furan-containing compounds as effective antibacterial agents.

-

Study on Anticancer Properties :

- Objective : To assess the cytotoxic effects on leukemia cell lines.

- Findings : The compound demonstrated significant growth inhibition with an IC50 of 10 nM.

- : These results warrant further investigation into its mechanism of action and potential clinical applications.

Summary Table of Biological Activities

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Core Backbone :

The 2-(2-methoxyphenoxy)acetamide moiety is shared with several analogs:

- 2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k)

- 2-(2-Methoxyphenoxy)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide

- 2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamide derivatives

These compounds differ in the substituent attached to the acetamide nitrogen. For example, compound 5k has a thiadiazole ring, while the target compound features a pyridinylmethyl-furan group.

Key Substituents :

- Pyridine-Furan Hybrid : The pyridin-4-ylmethyl group with a furan-2-yl substituent distinguishes the target compound from analogs with thiadiazole (e.g., 5k , 5l ) or sulfonylphenyl groups (e.g., ). This hybrid structure may confer unique electronic properties due to the conjugation between the pyridine and furan rings .

- Thiadiazole vs.

Physicochemical Properties

Melting Points :

Compounds with the 2-(2-methoxyphenoxy)acetamide backbone exhibit melting points in the range of 135–140°C (e.g., 5k: 135–136°C; 5m: 135–136°C) . The target compound’s melting point is unreported but may align with this range depending on crystallinity.

Lipophilicity (logP) :

- N-[(furan-2-yl)methyl]-2-(4-methylphenyl)acetamide (a structurally simpler analog) has a logP of 2.75 , suggesting moderate lipophilicity .

- The target compound’s additional pyridine and methoxyphenoxy groups may increase logP slightly, influencing membrane permeability and bioavailability.

Hydrogen Bonding :

The acetamide group (-NHCO-) and methoxy oxygen provide hydrogen bond donors/acceptors, common in analogs like 5k and 3c . The pyridine nitrogen may further enhance hydrogen bonding capacity compared to sulfur-containing analogs .

Pharmacological Activities

Anti-inflammatory and Analgesic Potential :

Compounds with 2-(substituted phenoxy)acetamide backbones (e.g., N-(2-bromocyclohexyl)-2-(substituted phenoxy)acetamide) demonstrate anti-inflammatory and analgesic activities . The target compound’s pyridine-furan group may modulate these effects by targeting cyclooxygenase (COX) or cytokine pathways differently.

Hypoglycemic Activity :

Derivatives like 2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides exhibit hypoglycemic activity via PPAR-γ agonism . The target compound’s furan-pyridine hybrid could influence PPAR-γ binding affinity or metabolic stability.

Antimicrobial and Anticancer Potential :

Thiadiazole-containing analogs (e.g., 5k , 5l ) show antimicrobial properties , while pyrimidine-sulfanyl acetamides (e.g., ) are explored for anticancer applications. The target compound’s activity in these areas remains speculative but warrants investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.